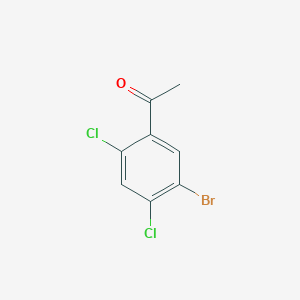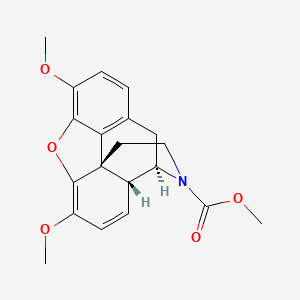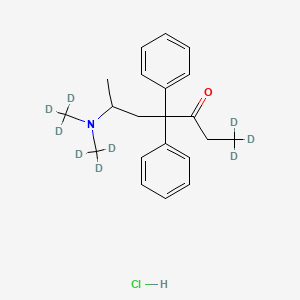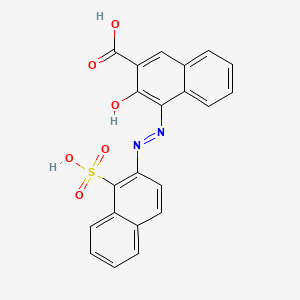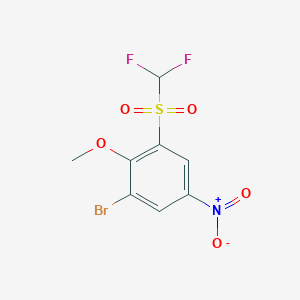
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, difluoromethylsulfonyl, methoxy, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzene derivatives, while reduction of the nitro group results in the formation of an amino compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their function and mechanism of action.
Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties. Its reactivity and stability make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-difluoromethanesulfonylbenzene:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its chemical properties and reactivity.
The presence of multiple functional groups in this compound makes it unique and valuable for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H6BrF2NO5S |
|---|---|
Molekulargewicht |
346.10 g/mol |
IUPAC-Name |
1-bromo-3-(difluoromethylsulfonyl)-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO5S/c1-17-7-5(9)2-4(12(13)14)3-6(7)18(15,16)8(10)11/h2-3,8H,1H3 |
InChI-Schlüssel |
WZSAOOJPDXEWQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


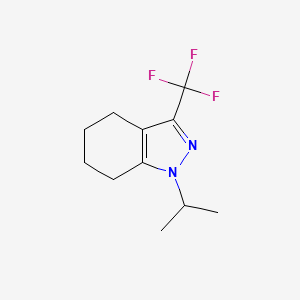
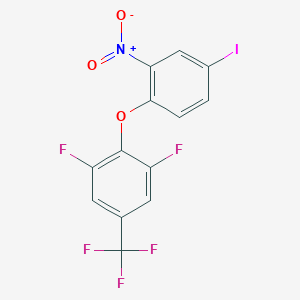
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
